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Executive Summary
BMS-983970 is an orally available, potent pan-Notch inhibitor developed by Bristol Myers

Squibb for the potential treatment of various cancers. Deregulation of the Notch signaling

pathway is a critical driver in numerous malignancies, including T-cell acute lymphoblastic

leukemia (T-ALL) and various solid tumors.[1][2] BMS-983970 targets the gamma-secretase

enzyme complex, which is essential for the cleavage and activation of all four Notch receptors

(Notch1, Notch2, Notch3, and Notch4). By inhibiting this key step, BMS-983970 effectively

blocks the downstream signaling cascade that promotes cancer cell proliferation, survival, and

resistance to therapy.[1][2] This document provides a comprehensive overview of the

pharmacological profile of BMS-983970, including its mechanism of action, preclinical data,

and the methodologies used for its evaluation.

Note on Data Availability: As of late 2025, specific quantitative pharmacological data for BMS-
983970 remains largely within proprietary domains. The information presented herein is

substantially informed by its closely related, intravenous predecessor, BMS-906024, which

belongs to the same 1,4-benzodiazepinone chemical series and shares a pan-Notch inhibitory

mechanism.[1][3]

Mechanism of Action: Inhibition of the Notch
Signaling Pathway
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The Notch signaling pathway is a highly conserved cellular communication system crucial for

normal development and tissue homeostasis. Its aberrant activation is a known oncogenic

driver.

Signaling Cascade:

Ligand Binding: Notch signaling is initiated by the binding of a Notch receptor (Notch1-4) to a

ligand (e.g., Jagged or Delta-like) on an adjacent cell.

Proteolytic Cleavage: This interaction triggers two sequential proteolytic cleavages of the

Notch receptor. The second cleavage is mediated by the γ-secretase enzyme complex.

NICD Release and Nuclear Translocation: The γ-secretase cleavage releases the Notch

Intracellular Domain (NICD).

Transcriptional Activation: The NICD then translocates to the nucleus, where it forms a

complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to

the transcription of target genes that regulate cell proliferation, differentiation, and survival.[1]

[2]

BMS-983970 acts as a potent inhibitor of the γ-secretase complex, thereby preventing the

release of NICD and blocking the entire downstream signaling cascade.[1][2]
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Figure 1: Mechanism of Action of BMS-983970 in the Notch Signaling Pathway.

Quantitative Pharmacological Data
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While specific data for BMS-983970 is not publicly available, the following tables summarize

the pharmacological data for its intravenous analog, BMS-906024. This data is considered

representative of the potency of BMS-983970.

Table 1: In Vitro Inhibitory Activity of BMS-906024

Target Assay Type IC50 (nM)

Notch1 Cell-based reporter assay 1.6

Notch2 Cell-based reporter assay 0.7

Notch3 Cell-based reporter assay 3.4

Notch4 Cell-based reporter assay 2.9

Data sourced from Gavai et al., 2015.

Table 2: In Vivo Antitumor Efficacy of BMS-906024 in a T-ALL Xenograft Model

Treatment Group Dosing Schedule
Tumor Growth Inhibition

(%)

Vehicle Control qd x 10d; 2d off; qd x 5d -

BMS-906024 (1 mg/kg) qd x 10d; 2d off; qd x 5d Significant

BMS-906024 (3 mg/kg) qd x 10d; 2d off; qd x 5d Dose-dependent increase

BMS-906024 (6 mg/kg) qd x 10d; 2d off; qd x 5d Robust

Qualitative summary based on data from Gavai et al., 2015. 'qd' denotes once daily

administration.

Experimental Protocols
The following are representative experimental protocols that are likely to have been used in the

evaluation of BMS-983970, based on standard methodologies for Notch inhibitors.
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In Vitro Notch Reporter Assay
Objective: To determine the in vitro potency of BMS-983970 in inhibiting the signaling of each

of the four Notch receptors.

Methodology:

Cell Lines: Stably transfected cell lines, each expressing one of the four human Notch

receptors and a luciferase reporter gene under the control of a CSL-responsive promoter,

are used.

Co-culture: The Notch-expressing reporter cells are co-cultured with cells stably expressing a

Notch ligand (e.g., Jagged1).

Compound Treatment: Cells are treated with a serial dilution of BMS-983970 or vehicle

control for a specified period (e.g., 24-48 hours).

Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is

measured using a luminometer.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

Assay Setup

Treatment Readout & Analysis

Notch-Luciferase
Reporter Cells

Co-culture

Ligand-Expressing
Cells

BMS-983970
(Serial Dilution)

Add Incubate
(24-48h) Cell Lysis Measure

Luciferase Activity IC50 Calculation

Click to download full resolution via product page

Figure 2: Representative workflow for a Notch reporter assay.

In Vivo Tumor Xenograft Model
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Objective: To evaluate the in vivo antitumor efficacy of orally administered BMS-983970 in a

relevant cancer model.

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

Tumor Implantation: Human cancer cells with known Notch pathway activation (e.g., T-ALL

cell lines) are implanted subcutaneously into the flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into treatment and control groups.

Drug Administration: BMS-983970 is administered orally according to a predetermined

dosing schedule (e.g., once daily). The vehicle control group receives the formulation without

the active compound.

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in

the treated groups to the vehicle control group.

Preclinical and Clinical Development
BMS-983970 was identified as an oral pan-Notch inhibitor with demonstrated anti-tumor activity

in T-ALL and solid tumor xenograft models.[1][2] It was developed as a follow-on compound to

the intravenously administered BMS-906024, which has undergone Phase 1 clinical studies.[1]

The development of an oral formulation like BMS-983970 aims to provide a more convenient

dosing regimen for patients. As of the latest available information, there are no publicly

disclosed clinical trial results specifically for BMS-983970.

Conclusion
BMS-983970 is a promising oral pan-Notch inhibitor with a strong preclinical rationale for its

use in the treatment of Notch-dependent cancers. Its mechanism of action, targeting the

fundamental γ-secretase-mediated activation of all four Notch receptors, provides a

comprehensive blockade of this oncogenic pathway. While specific quantitative data for BMS-
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983970 remains limited in the public domain, the data from its close analog, BMS-906024,

demonstrates potent and broad-spectrum anti-tumor activity. Further clinical investigation will

be necessary to fully elucidate the therapeutic potential of BMS-983970.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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